molecular formula C23H23N3O3 B2434275 3-(pyridin-2-yloxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 2034593-09-2

3-(pyridin-2-yloxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B2434275
CAS No.: 2034593-09-2
M. Wt: 389.455
InChI Key: GKLRTNFYRWTDPO-UHFFFAOYSA-N
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Description

3-(pyridin-2-yloxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core linked to pyridine and tetrahydropyran moieties, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yloxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyridin-2-yloxy intermediate: This step involves the reaction of 2-hydroxypyridine with an appropriate halide under basic conditions to form the pyridin-2-yloxy group.

    Coupling with benzamide: The pyridin-2-yloxy intermediate is then coupled with a benzamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the tetrahydropyran moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-yloxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and tetrahydropyran moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced benzamide derivatives.

    Substitution: Formation of substituted pyridine or tetrahydropyran derivatives.

Scientific Research Applications

3-(pyridin-2-yloxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yloxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyridin-2-yloxy)-N-(pyridin-3-ylmethyl)benzamide
  • 3-(pyridin-2-yloxy)-N-(tetrahydro-2H-pyran-4-yl)methyl)benzamide

Uniqueness

3-(pyridin-2-yloxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to the presence of both pyridine and tetrahydropyran moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c27-23(18-5-3-7-20(15-18)29-21-8-1-2-12-25-21)26-22(17-9-13-28-14-10-17)19-6-4-11-24-16-19/h1-8,11-12,15-17,22H,9-10,13-14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLRTNFYRWTDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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